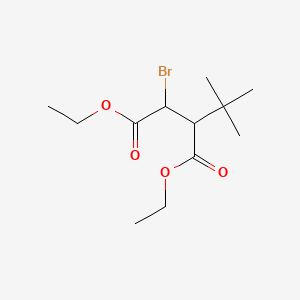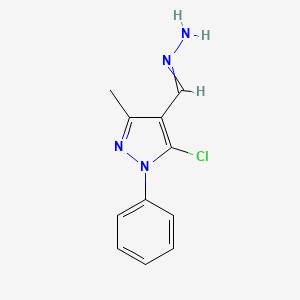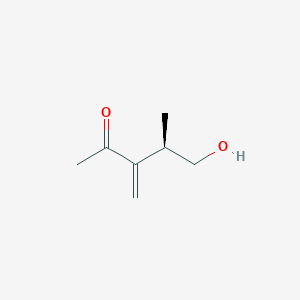![molecular formula C18H17N3O3 B12544967 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea CAS No. 146827-31-8](/img/structure/B12544967.png)
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea is a complex organic compound that features a unique structure combining a phenoxy group, a dihydro-pyrroloindole moiety, and a urea group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydro-pyrroloindole core, followed by the introduction of the phenoxy group and finally the urea group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenoxy group and other substituents can be replaced with different groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea involves its interaction with specific molecular targets. The phenoxy and urea groups may facilitate binding to proteins or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.
相似化合物的比较
Similar Compounds
1-hydroxy-1-(6-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea: Similar structure but with a phenyl group instead of a phenoxy group.
1-hydroxy-1-(6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea: Contains a methoxy group instead of a phenoxy group.
Uniqueness
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
146827-31-8 |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea |
InChI |
InChI=1S/C18H17N3O3/c19-18(22)21(23)16-8-9-20-15-7-6-14(10-12(15)11-17(16)20)24-13-4-2-1-3-5-13/h1-7,10-11,16,23H,8-9H2,(H2,19,22) |
InChI 键 |
JZRKEVDEKWYZSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C3=C(C=C(C=C3)OC4=CC=CC=C4)C=C2C1N(C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


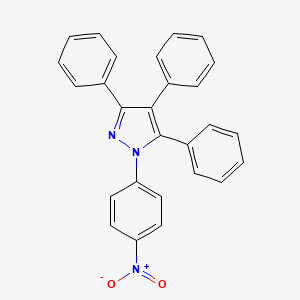
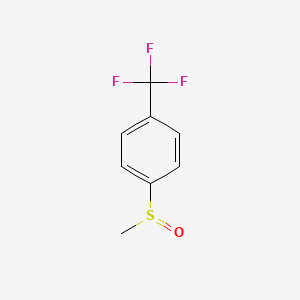
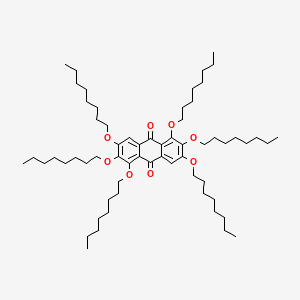
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
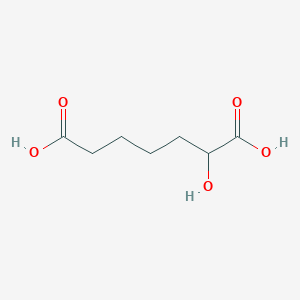


![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
